Home > Products > Screening Compounds P121641 > 4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide - 476641-84-6

4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide

Catalog Number: EVT-2496386
CAS Number: 476641-84-6
Molecular Formula: C22H15N3O2S
Molecular Weight: 385.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Antimicrobial Activity: Thiazole and benzamide derivatives often exhibit potent antibacterial and antifungal properties [, , , ]. The target compound's structure suggests it could be investigated for similar activities.

  • Anticancer Activity: Several quinazolinone derivatives containing thiazole and benzamide moieties show promising anticancer activity [, , , ]. Exploring the anticancer potential of "4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide" could be a promising research direction.

  • Anti-inflammatory Activity: Thiazole-based compounds have shown potential as anti-inflammatory agents [, , ]. The target compound could be investigated for its potential in this area.

  • Inhibition of Specific Enzymes: Research highlights the role of thiazole and benzamide derivatives in inhibiting enzymes like p38 MAP kinase and cathepsin K [, , , ]. Investigating the inhibitory potential of "4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide" against specific enzymes could be valuable.

  • PET Imaging: Research showcasing the development of [11C]ITMM, a PET probe targeting mGluR1, emphasizes the importance of benzamide derivatives in neuroimaging [, ]. Exploring similar applications for "4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide," possibly with appropriate modifications, could be of interest.

Nitazoxanide

    Compound Description: Nitazoxanide (2-(5-nitrothiazol-2-ylcarbamoyl)phenyl acetate; Alinia) is a broad-spectrum antiparasitic compound classified as a thiazolide. It is rapidly metabolized in humans to tizoxanide, which exhibits comparable efficacy to the parent drug []. Nitazoxanide has demonstrated in vitro and in vivo activity against various pathogens, including helminths, protozoa, bacteria, intracellular parasites, and viruses [].

Tizoxanide

    Compound Description: Tizoxanide is the major active metabolite of nitazoxanide, a thiazolide antiparasitic drug []. It exhibits similar efficacy to nitazoxanide and possesses activity against a broad range of parasites [].

4-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (NTB)

    Compound Description: NTB is a newly synthesized analogue of nitazoxanide, designed for its potential antiparasitic properties []. It has shown promising activity against kinetoplastid parasites like Trypanosoma cruzi and Leishmania mexicana in vitro [].

N-(4-(6-(Isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-N-methyl-4-[11C]methylbenzamide ([11C]4)

    Compound Description: [11C]4 is a radiolabeled compound developed for positron emission tomography (PET) imaging of the metabotropic glutamate 1 (mGlu1) receptor in the brain []. It exhibits high binding affinity for mGlu1 and demonstrates suitable brain uptake and kinetic properties for quantitative analysis in PET studies [].

2-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide

    Compound Description: This compound is structurally similar to nitazoxanide and features a nitro group on both the thiazole and benzene rings []. The crystal structure of this compound has been reported and analyzed [].

4-Fluoro-N-[4-(pyridin-4-yl)thiazol-2-yl]benzamide

    Compound Description: This compound has been synthesized for its potent fungicidal activity []. The crystal structure reveals weak intermolecular hydrogen bonding [].

N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide

    Compound Description: This compound features a trifluoromethyl group on the benzene ring, distinguishing it from nitazoxanide []. The crystal structure reveals two independent and conformationally dissimilar molecules in the asymmetric unit [].

2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide

    Compound Description: This compound incorporates an imidazo[2,1-b][1,3]thiazole system and two 4-fluorophenyl groups in its structure []. Its crystal structure, stabilized by hydrogen bonding, reveals a disordered F atom on one of the fluorophenyl groups [].

N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide

    Compound Description: This compound incorporates both benzothiazole and pyrazine-2-carboxamide moieties in its structure []. It has been synthesized and characterized using spectroscopic techniques and screened for antibacterial, antifungal, and anticancer activities [].

N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715)

    Compound Description: TAK-715 is a potent and orally active anti-rheumatoid arthritis agent that acts as a p38 mitogen-activated protein (MAP) kinase inhibitor []. It exhibits good bioavailability and significant efficacy in a rat adjuvant-induced arthritis model [].

N-(Benzo[d]thiazol-2-yl)-2-(3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-yl)benzamide derivatives (5a-j)

    Compound Description: These compounds are a series of heterocyclic compounds featuring a [, , ]triazolo[3,4-b][1,3,4]thiadiazole core []. They have been synthesized and characterized spectroscopically and evaluated for their antibacterial and antifungal activities [].

4-Amino-N-(2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide–2,4,6-tris(pyridin-2-yl)-1,3,5-triazine (1/1)

    Compound Description: This compound represents a 1:1 co-crystal of a sulfathiazole molecule and a triazine molecule []. Its crystal structure is stabilized by intermolecular hydrogen bonding and reveals an intramolecular hypervalent interaction within the sulfathiazole molecule [].

N-(5-Benzoyl-2-(4-(2-methoxyphenyl)piperazin-1-yl)thiazol-4-yl)pivalamide (KRO-105714)

    Compound Description: KRO-105714 is a 2,4,5-trisubstituted 1,3-thiazole derivative with anti-atopic dermatitis activity [, ]. It acts by suppressing the sphingosylphosphorylcholine receptor and undergoes metabolism primarily through CYP3A4 in human liver microsomes [, ].

4-((4-Methylpiperazin-1-yl)methyl)-N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)benzamide

    Compound Description: This compound is a platelet-derived growth factor receptor (PDGFR) tyrosine kinase inhibitor []. It is proposed for use in the treatment of angiotensin II-mediated diseases, particularly hypertension and associated conditions [].

N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

    Compound Description: This compound incorporates a pyrazolo[3,4-b]pyridine system and a 4-chlorophenyl group []. Its crystal structure reveals an interesting conformation where certain atoms of the pyrazolo[3,4-b]pyridine system deviate from planarity [].

N-[(Z)-1-Oxo-1,3-diphenylprop-2-en-2-yl]-4-nitrobenzamide

    Compound Description: This compound features a nitro group on the benzene ring, distinguishing it from other benzamide derivatives []. Its structure has been confirmed by X-ray crystallography [].

N-(4-(6-Methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl)benzamide/benzenesulfonamide derivatives

    Compound Description: These compounds, containing tetrahydropyridine (THP) and benzimidazole pharmacophores, were investigated for their anticancer properties []. Some derivatives displayed significant cytotoxic effects against various cancer cell lines [].

N‐(2,2‐Dimethoxyethyl)‐N‐{9‐methoxymethyl‐1,2,3,4‐tetrahydrospiro[carbazole‐1,2'‐[1,3]dithiolan]‐4‐yl}benzamide

    Compound Description: This compound features a carbazole skeleton with various substituents, including a dithiolane ring []. The presence of the dithiolane ring and the methoxymethyl and amino-functionalized carbazole chains influences the overall conformation of the molecule [].

2-Bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide

    Compound Description: This compound is identified as a potent inhibitor of the interaction between Plasmodium falciparum Atg8 and Atg3 proteins (PfAtg8-PfAtg3 PPI) []. This interaction plays a crucial role in the autophagy pathway of Plasmodium falciparum, the parasite responsible for malaria [].

N-[4-(2,4-Dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide (DBTB-1)

    Compound Description: DBTB-1 is a novel BKCa channel modulator that induces long openings of the channel []. It exhibits a robust activation of BKCa channel currents in Xenopus oocytes, primarily influencing the channel's deactivation kinetics [].

N-[4-(4’-Fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine

    Compound Description: This compound is a thiazolyl-pyridin-2-amine derivative synthesized via a Suzuki coupling reaction []. It has shown promising antibacterial, antiproliferative, and anti-inflammatory properties [].

N-{4-[4’-(Trifluoromethyl)biphenyl-4-yl]-1,3-thiazol-2-yl}pyridine-2-amine

    Compound Description: This compound, similar to its fluorinated counterpart above, is a thiazolyl-pyridin-2-amine derivative with a trifluoromethyl substituent []. It has also demonstrated promising antibacterial, antiproliferative, and anti-inflammatory activities [].

3-(3-tert-Butyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-6-yl)-4-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide (25)

    Compound Description: Compound 25 is a potent and selective p38 MAP kinase inhibitor with superior suppression of TNF-α production and significant in vivo efficacy in a rat model of collagen-induced arthritis [].

N-(4-Phenyl-1,3-thiazol-2-yl)benzamides (5a-o)

    Compound Description: This series of compounds comprises N-(4-phenyl-1,3-thiazol-2-yl)benzamides with various substituents on the benzene rings []. Synthesized from 2-amino-4-substituted phenylthiazoles and substituted benzoyl chlorides, these compounds were evaluated for their anti-inflammatory activity [].

N-(4-Phenyl-1,3-thiazol-2-yl) 4-chlorobenzamide (5c)

    Compound Description: Compound 5c, a member of the N-(4-phenyl-1,3-thiazol-2-yl)benzamides series, exhibits potent anti-inflammatory activity in the carrageenan-induced rat paw edema model [].

N-[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide (5n)

    Compound Description: Compound 5n, another member of the N-(4-phenyl-1,3-thiazol-2-yl)benzamides series, shows potent anti-inflammatory activity in the carrageenan-induced rat paw edema model [].

N-(Morpholino/methoxyphenylpiperazin/methylpiperazine-1-yl-4-thiazol-5-carbonyl)benzamide derivatives (AR-11a-AR-53a)

    Compound Description: This series of trisubstituted thiazole derivatives features a variety of substituents, including morpholine, methoxyphenylpiperazine, and methylpiperazine moieties, attached to the thiazole ring []. These compounds were synthesized and evaluated for their in vivo anti-inflammatory activity [].

4-(5-Benzo[1,3]dioxol-5-yl-2-tert-butyl-3H-imidazol-4-yl)-6-methylpyridine hydrochloride (SB-505124)

    Compound Description: SB-505124 is a selective inhibitor of transforming growth factor-beta (TGF-β) type I receptors, namely ALK4, ALK5, and ALK7 []. It effectively blocks TGF-β signaling by inhibiting the phosphorylation of downstream signaling molecules, Smad2 and Smad3 [].

4-({[5-(4-Aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide (NTB451)

    Compound Description: NTB451 is a novel small molecule identified as a potential inhibitor of necroptosis, a form of programmed cell death []. It inhibits the phosphorylation and oligomerization of mixed lineage kinase domain-like (MLKL), a key event in necroptosis execution [].

4-(2-((6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzamide (ZINC5154833)

    Compound Description: ZINC5154833 emerged as a potential modulator for CIITA-I (isoform I of Class II transactivator) based on docking studies and favorable ADME properties [].

N-[4-(3-Oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1,3-thiazol-2-yl]benzamide (F5254-0161)

    Compound Description: F5254-0161, similar to ZINC5154833, was identified as a potential modulator for CIITA-I []. It demonstrated a stable interaction with CIITA-I in molecular simulations using GROMACS [].

(Z)-2-(Heterocyclic)-1-phenylvinyl benzoates and (Z)-2-(Heterocyclic)-1-phenylethenols

    Compound Description: These compounds are intermediates in the synthesis of fused-ring heterocycles from starting materials like 2-methylthiazole, 2,4,5-trimethylthiazole, and 2-methylbenzothiazole, among others [].

N-(1-(((Cyanomethyl)amino)carbonyl)cyclohexyl)-4-(2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-yl)benzamide (L-006235)

    Compound Description: L-006235 is a basic, lipophilic cathepsin K inhibitor. Studies revealed its lysosomotropic nature and higher activity in cell-based assays against cathepsin K compared to its isolated enzyme potency []. Long-term administration in rats resulted in increased tissue protein levels of cathepsins B and L [].

Balicatib

    Compound Description: Balicatib, similar to L-006235, is a basic cathepsin K inhibitor []. Like L-006235, balicatib exhibits lysosomotropic properties and demonstrates higher activity in cell-based assays compared to its isolated enzyme potency [].

N-(Cyanomethyl)-N2-{(1S)-2,2,2-trifluoro-1-[4'-(methylsulfonyl)biphenyl-4-yl]ethyl}-L-leucinamide (L-873724)

    Compound Description: L-873724 is a potent, nonbasic cathepsin K inhibitor []. Unlike the basic inhibitors L-006235 and balicatib, L-873724 exhibits greater selectivity for cathepsin K and does not lead to increased tissue levels of cathepsins B and L [].

Properties

CAS Number

476641-84-6

Product Name

4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide

IUPAC Name

4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide

Molecular Formula

C22H15N3O2S

Molecular Weight

385.44

InChI

InChI=1S/C22H15N3O2S/c26-20(16-4-2-1-3-5-16)17-6-8-18(9-7-17)21(27)25-22-24-19(14-28-22)15-10-12-23-13-11-15/h1-14H,(H,24,25,27)

InChI Key

OMUPWONWQOEVAM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.